molecular formula C15H12N6O2S B12516325 6-(2-Nitrophenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine

6-(2-Nitrophenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine

Cat. No.: B12516325
M. Wt: 340.4 g/mol
InChI Key: DZYZSVTXFVZFMY-UHFFFAOYSA-N
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Description

6-(2-Nitrophenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound is characterized by the fusion of a triazole ring with a thiadiazine ring, further connected to a pyridine and a nitrophenyl group. The presence of these functional groups endows the compound with diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 6-(2-Nitrophenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under acidic or basic conditions. The reaction conditions often require refluxing in solvents such as ethanol or acetonitrile, with catalysts like piperidine to facilitate the cyclization process .

Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

6-(2-Nitrophenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used, but often include derivatives with modified functional groups that enhance the compound’s biological activity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(2-Nitrophenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine involves its interaction with specific molecular targets in cells. The compound has been shown to inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription . By binding to these enzymes, the compound disrupts the normal functioning of bacterial cells, leading to cell death. Additionally, the compound’s ability to form hydrogen bonds with target proteins enhances its binding affinity and specificity .

Properties

Molecular Formula

C15H12N6O2S

Molecular Weight

340.4 g/mol

IUPAC Name

6-(2-nitrophenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine

InChI

InChI=1S/C15H12N6O2S/c22-21(23)13-6-2-1-5-12(13)19-9-20-14(11-4-3-7-16-8-11)17-18-15(20)24-10-19/h1-8H,9-10H2

InChI Key

DZYZSVTXFVZFMY-UHFFFAOYSA-N

Canonical SMILES

C1N(CSC2=NN=C(N21)C3=CN=CC=C3)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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